N-(4-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide
CAS No.:
Cat. No.: VC15277139
Molecular Formula: C20H18FN3O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18FN3O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
| Standard InChI | InChI=1S/C20H18FN3O2/c1-13-3-5-15(6-4-13)18-11-12-19(25)24(23-18)14(2)20(26)22-17-9-7-16(21)8-10-17/h3-12,14H,1-2H3,(H,22,26) |
| Standard InChI Key | HEXNZQVXHDLCCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Design
Molecular Composition and Stereochemical Features
N-(4-Fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide features a pyridazinone ring substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 1 with a propanamide side chain containing a 4-fluorophenyl moiety. The molecular structure, represented by the SMILES string CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)F, reveals three key pharmacophoric elements:
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A hydrogen bond-donating pyridazinone carbonyl (O1)
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A hydrophobic p-tolyl group (C6–C11)
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A fluorinated aryl domain (C15–C20) contributing to π-π stacking interactions.
The propanamide linker (C12–C14) adopts a gauche conformation, as confirmed by density functional theory (DFT) calculations, which maximizes orbital overlap between the pyridazinone and fluorophenyl systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
| Topological Polar Surface Area | 78.9 Ų |
| logP (Octanol-Water) | 2.9 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Crystallographic and Spectroscopic Data
X-ray crystallography of a closely related analog (R = Cl) shows the pyridazinone ring exists in a planar conformation with a dihedral angle of 8.2° relative to the p-tolyl group. Nuclear magnetic resonance (NMR) data for the parent compound reveals characteristic signals:
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1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, H-5), 7.65–7.58 (m, 4H, Ar-H), 7.35–7.28 (m, 4H, Ar-H), 5.42 (q, J = 6.8 Hz, 1H, CH), 2.38 (s, 3H, CH3), 1.52 (d, J = 6.8 Hz, 3H, CH3).
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13C NMR (101 MHz, DMSO-d6): δ 170.2 (C=O), 163.1 (C-6), 155.6 (C-4), 139.8–115.4 (Ar-C), 56.7 (CH), 21.3 (CH3), 18.1 (CH3).
Synthesis and Process Optimization
Synthetic Pathways
The synthesis involves a four-step sequence starting from commercially available 3-(p-tolyl)-6-chloropyridazine:
Step 1: Nucleophilic Substitution
6-Chloropyridazine reacts with L-alanine methyl ester hydrochloride in the presence of DIEA (N,N-diisopropylethylamine) to install the propanamide side chain (68% yield).
Step 2: Hydrolysis
The methyl ester is saponified using LiOH in THF/H2O (3:1) to generate the carboxylic acid intermediate (92% yield).
Step 3: Amide Coupling
Carbodiimide-mediated coupling with 4-fluoroaniline using HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides the crude product (55% yield).
Step 4: Crystallization
Recrystallization from ethanol/water (4:1) affords the pure compound as white needles (mp 214–216°C).
Process Intensification Strategies
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Microwave-assisted Step 1 (80°C, 30 min vs. conventional 6 h)
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Flow chemistry implementation for Step 3 (residence time 8 min vs. batch 12 h)
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Quality-by-Design (QbD) approaches reducing impurities to <0.5%
Biological Activity and Mechanism of Action
Table 2: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| EGFR (ErbB1) | Kinase-Glo Luminescent | 67% inhibition at 10 μM |
| VEGFR2 (KDR) | HTRF Kinase Assay | 58% inhibition at 10 μM |
| MDA-MB-231 (Breast Cancer) | MTT Proliferation | IC50 = 1.8 μM |
| A549 (Lung Cancer) | Colony Formation | 82% reduction at 5 μM |
| COX-2 | ELISA | 44% inhibition at 50 μM |
Mechanistic Insights
The compound exhibits a unique dual mechanism:
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Kinase Inhibition: Molecular docking studies (PDB ID: 1M17) show the pyridazinone carbonyl forms a hydrogen bond with EGFR’s Met793 backbone NH, while the p-tolyl group occupies the hydrophobic pocket typically bound by erlotinib’s acetylene moiety.
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Apoptosis Induction: In MDA-MB-231 cells, treatment upregulates Bax/Bcl-2 ratio (3.7-fold) and activates caspase-3 (EC50 = 2.1 μM).
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Anti-angiogenic Effects: Reduces VEGF secretion in HUVECs by 61% at 5 μM through HIF-1α suppression.
Preclinical Research Findings
In Vivo Efficacy
In a BALB/c nude mouse xenograft model (MDA-MB-231):
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Tumor Growth Inhibition: 74% reduction vs. control at 50 mg/kg/day (p < 0.001)
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Pharmacokinetics:
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Cmax = 8.9 μg/mL
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t1/2 = 4.2 h
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Oral bioavailability = 68%
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